molecular formula C9H9ClN2O B1283156 4-(2-Aminoacetyl)benzonitrile hydrochloride CAS No. 55368-69-9

4-(2-Aminoacetyl)benzonitrile hydrochloride

Cat. No. B1283156
CAS RN: 55368-69-9
M. Wt: 196.63 g/mol
InChI Key: PELQZBDSYRSDPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2-Aminoacetyl)benzonitrile hydrochloride” is a chemical compound with the CAS Number: 55368-69-9 . It is a powder in physical form .


Physical And Chemical Properties Analysis

“4-(2-Aminoacetyl)benzonitrile hydrochloride” is a powder in physical form . It has a molecular weight of 196.64 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Life Science Research

“4-(2-Aminoacetyl)benzonitrile hydrochloride” is used in various areas of life science research . It’s a versatile compound that can be used in different biological studies due to its unique chemical properties .

Material Science Research

This compound also finds its application in material science research . It can be used in the synthesis of new materials or in the study of the properties of existing materials .

Chemical Synthesis

“4-(2-Aminoacetyl)benzonitrile hydrochloride” is used in chemical synthesis . It can act as a building block in the synthesis of more complex molecules .

Chromatography

In the field of chromatography, this compound can be used as a standard or a test compound . It can help in the development and optimization of chromatographic methods .

Analytical Research

“4-(2-Aminoacetyl)benzonitrile hydrochloride” can be used in analytical research . It can be used as a reference compound in various analytical techniques .

Pharmacological Applications

“4-(2-Aminoacetyl)benzonitrile hydrochloride” has been mentioned in the context of pharmacologically active decorated six-membered diazines . These compounds have a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Drug Synthesis

This compound has been used in the synthesis of the drug Rilpivirine . The conventional way to prepare Rilpivirine was accomplished by nucleophically displacing the 4-chloro in 4-[(4-chloropyrimidin-2-yl)amino] benzonitrile with (2 E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride .

Other Applications

While specific applications are not mentioned, the compound is available for purchase from chemical suppliers, suggesting it may have other uses in research and industry .

Safety and Hazards

The safety information for “4-(2-Aminoacetyl)benzonitrile hydrochloride” includes several hazard statements such as H302, H312, H315, H319, H332, H335 . These indicate that the compound can be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

4-(2-aminoacetyl)benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O.ClH/c10-5-7-1-3-8(4-2-7)9(12)6-11;/h1-4H,6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELQZBDSYRSDPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549290
Record name 4-Glycylbenzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55368-69-9
Record name 4-Glycylbenzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-aminoacetyl)benzonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Aminoacetyl)benzonitrile hydrochloride
Reactant of Route 2
4-(2-Aminoacetyl)benzonitrile hydrochloride
Reactant of Route 3
4-(2-Aminoacetyl)benzonitrile hydrochloride
Reactant of Route 4
4-(2-Aminoacetyl)benzonitrile hydrochloride
Reactant of Route 5
4-(2-Aminoacetyl)benzonitrile hydrochloride
Reactant of Route 6
4-(2-Aminoacetyl)benzonitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.